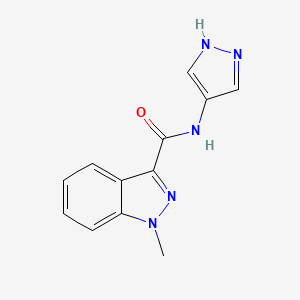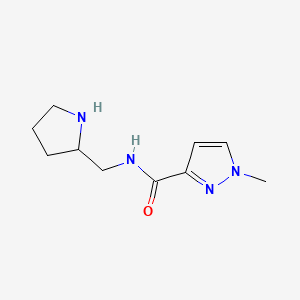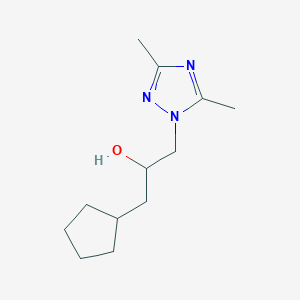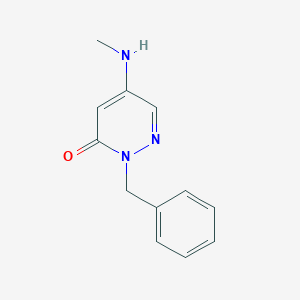![molecular formula C13H17NO2S B6628412 3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
3-[(Thian-4-ylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Thian-4-ylamino)methyl]benzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a thianaphthene-based compound that has been found to exhibit potent biological activities.
Wirkmechanismus
The exact mechanism of action of 3-[(Thian-4-ylamino)methyl]benzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, the compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to enhance cognitive function and protect against oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(Thian-4-ylamino)methyl]benzoic acid in lab experiments is its high potency and selectivity towards specific targets. The compound can be easily synthesized in large quantities, and its purity can be achieved through simple purification techniques. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 3-[(Thian-4-ylamino)methyl]benzoic acid. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of the compound's potential applications in organic electronics and materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Conclusion:
In conclusion, this compound is a thianaphthene-based compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound exhibits potent biological activities, including antitumor, anti-inflammatory, and antimicrobial activities, and has been shown to possess neuroprotective and antioxidant properties. Despite its potential toxicity, this compound holds great promise for the development of novel therapeutics and materials.
Synthesemethoden
The synthesis of 3-[(Thian-4-ylamino)methyl]benzoic acid involves the reaction of 4-bromomethylthianaphthene with potassium phthalimide followed by hydrolysis to obtain the desired compound. The yield of the synthesis method is relatively high, and the purity of the compound can be achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
3-[(Thian-4-ylamino)methyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has been found to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to possess neuroprotective and antioxidant properties.
Eigenschaften
IUPAC Name |
3-[(thian-4-ylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)11-3-1-2-10(8-11)9-14-12-4-6-17-7-5-12/h1-3,8,12,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMATYAFSSSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)




![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
